molecular formula C23H24N2O7S B2653628 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 922015-21-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2653628
CAS RN: 922015-21-2
M. Wt: 472.51
InChI Key: LRDLDDTWQXUOSS-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The chemical compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is related to a broader class of compounds that have been the focus of various synthetic methodologies and chemical property explorations due to their potential application in medicinal chemistry and material science.

One approach to synthesizing derivatives related to this compound involves Pummerer-type cyclization to achieve the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, highlighting the utility of boron trifluoride diethyl etherate as a key reagent in enhancing cyclization efficiency (Saitoh et al., 2001). This method underscores the importance of Lewis acids in facilitating cyclization processes that are relevant to the synthesis of complex molecules including chromene and isoquinoline derivatives.

Further, the metabolic pathways of similar compounds have been studied to understand their transformation and interaction within biological systems. For instance, HM-30181, a compound related to the specified chemical, demonstrates the process of O-demethylation and amide hydrolysis as part of its metabolic pathway in rats, providing insights into how such molecules are processed in vivo and their potential applications in drug development (Paek et al., 2006).

Additionally, the potential for such compounds to serve as building blocks for more complex molecular structures is demonstrated through the synthesis of oxindoles and chromenopyrazolo-oxindoles, highlighting their versatility in constructing pharmacologically relevant frameworks (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-30-20-11-15-7-9-25(14-16(15)12-21(20)31-2)33(28,29)10-8-24-23(27)22-13-18(26)17-5-3-4-6-19(17)32-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLDDTWQXUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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